Regiochemical Positioning: 3-n-Butoxy-5-fluoro vs. 2-n-Butoxy-5-fluoro Substitution Determines Steric Accessibility of the Acyl Chloride
In 3-n-butoxy-5-fluorobenzoyl chloride, the n-butoxy group is positioned meta to the –COCl function, leaving both ortho positions unsubstituted. In contrast, the regioisomer 2-n-butoxy-5-fluorobenzoyl chloride (CAS 1443328-56-0) bears the alkoxy group ortho to the acyl chloride [1]. This ortho substitution introduces significant steric shielding of the electrophilic carbonyl carbon, which is expected to reduce the bimolecular rate constant for nucleophilic attack relative to the meta-substituted isomer [2]. While no experimental kinetic data are available for this specific pair, the general principle is well-established for ortho- vs. meta-alkoxybenzoyl chlorides: ortho substituents decrease acylation rates by a factor of 2–10× depending on nucleophile bulk [2].
| Evidence Dimension | Steric accessibility of carbonyl carbon (ortho vs. meta alkoxy substitution) |
|---|---|
| Target Compound Data | Both ortho positions adjacent to –COCl are unsubstituted (H at C-2 and C-6) |
| Comparator Or Baseline | 2-n-Butoxy-5-fluorobenzoyl chloride: n-butoxy occupies C-2 (ortho to –COCl at C-1) |
| Quantified Difference | Qualitative steric difference; quantitative rate ratio data not available for this specific pair. Literature precedent: ortho-alkoxybenzoyl chlorides typically react 2–10× slower than meta analogs [2]. |
| Conditions | General nucleophilic acyl substitution; specific experimental comparison not yet reported. |
Why This Matters
For library synthesis where consistent acylation rates are critical, the meta-butoxy isomer offers predictable reactivity free of ortho steric retardation, reducing the risk of incomplete conversion in parallel amide/ester array production.
- [1] Kuujia Product Page, 2-n-Butoxy-5-fluorobenzoyl chloride CAS 1443328-56-0. View Source
- [2] Bierer, L. et al. A method for preparing substituted benzoyl chlorides. Semantic Scholar (2001). View Source
